The synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate can be achieved through several methods, with one common approach involving the reaction of 1-Boc-4-piperidone with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs under controlled conditions to ensure high yields and purity of the final product.
Another method involves using di-tert-butyl dicarbonate as a reagent to introduce the Boc protecting group onto the nitrogen atom of piperidine derivatives, followed by subsequent reactions to form the desired oxopiperidine structure .
Methyl 1-Boc-3-oxopiperidine-2-carboxylate possesses a complex molecular structure characterized by:
The three-dimensional arrangement of atoms within this compound allows for specific interactions during chemical reactions, influencing its reactivity and stability.
Methyl 1-Boc-3-oxopiperidine-2-carboxylate can undergo various chemical transformations:
Specific reagents and conditions are crucial for optimizing yields:
The mechanism of action for Methyl 1-Boc-3-oxopiperidine-2-carboxylate primarily revolves around its role as an intermediate in synthetic pathways:
This compound acts as a precursor for various biologically active molecules, particularly those targeting neurological pathways. Its structural attributes allow it to interact selectively with enzymes and receptors involved in these processes.
The stability of Methyl 1-Boc-3-oxopiperidine-2-carboxylate can be affected by environmental factors such as temperature, pH levels, and exposure to light or oxygen, which may influence its reactivity in synthetic applications .
Methyl 1-Boc-3-oxopiperidine-2-carboxylate has diverse applications across multiple scientific fields:
The molecular design of Methyl 1-Boc-3-oxopiperidine-2-carboxylate integrates three key functional elements that govern its reactivity:
Table 1: Key Molecular Characteristics
Property | Value |
---|---|
CAS Number | 122019-53-8 |
Molecular Formula | C₁₂H₁₉NO₅ |
Molecular Weight | 257.286 g/mol |
MDL Number | MFCD15071869 |
Density | 1.099 g/cm³ |
Boiling Point | 289.8°C at 760 mmHg |
Storage Conditions | Sealed, dry, 2–8°C |
SMILES | COC(=O)C1N(CCCC1=O)C(=O)OC(C)(C)C |
The Boc group enhances solubility in organic solvents like dichloromethane and THF, while the polar ketone and ester moieties permit aqueous-organic biphasic reactions [7]. This amphiphilic character is critical for its use in multi-step syntheses requiring orthogonal protection schemes. Spectroscopically, the compound displays distinctive signals: IR shows C=O stretches at ~1735 cm⁻¹ (ester), ~1710 cm⁻¹ (Boc carbamate), and ~1690 cm⁻¹ (ketone); ¹³C NMR resonances include δ ~80 ppm (Boc t-butyl), δ ~52 ppm (methyl ester), and δ ~205 ppm (ketone) [8].
Methyl 1-Boc-3-oxopiperidine-2-carboxylate serves as a strategic precursor for synthesizing bioactive piperidine scaffolds through regioselective transformations:
3-Aminopiperidines: Reductive amination introduces amino groups at C3, generating scaffolds for neurological agents. The Boc group remains intact during this transformation [7].
Ring-Fused Systems:
The ketone and ester engage in intramolecular Claisen or Dieckmann condensations, forming bicyclic lactams like indolizidinones or quinolizidinones [9]. Such structures appear in alkaloid natural products and antiviral compounds.
Peptide Mimetics:
Table 2: Synthetic Applications of Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Reaction Type | Product | Pharmaceutical Application |
---|---|---|
Enzymatic Reduction | (S)-1-Boc-3-hydroxypiperidine | Bruton’s tyrosine kinase inhibitors (Ibrutinib) [5] |
Reductive Amination | 3-Aminopiperidine | Neurological agents (e.g., 5-HT receptor modulators) |
Intramolecular Alkylation | Tricyclic lactams | Antiviral compounds |
Ester Hydrolysis/Coupling | Peptidomimetics | Protease-resistant peptide therapeutics |
The compound’s versatility is further demonstrated in multi-step sequences for complex targets:
Table 3: Comparison of Synthesis Methods for Key Derivatives
Derivative | Method | Yield | Enantioselectivity | Advantages |
---|---|---|---|---|
(S)-1-Boc-3-hydroxypiperidine | Biocatalysis (KRED) | 88–92% | >99% ee | Mild conditions, no metal catalysts [5] |
(S)-1-Boc-3-hydroxypiperidine | Chemical resolution | 35–40% | >98% ee | No specialized enzymes |
3-Alkylpiperidines | Enolate alkylation | 60–75% | N/A | Introduces quaternary centers |
Industrial-scale production employs continuous flow processes for oxidation and protection steps, minimizing impurities like TEMPO (≤0.05%) and ensuring >99.7% purity [8]. The Boc group’s stability during transformations allows late-stage deprotection for introducing amines, acyls, or sulfonyls—finalizing APIs with tailored pharmacokinetic profiles.
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5